molecular formula C19H21NO4S2 B2540921 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 2034263-76-6

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2540921
CAS No.: 2034263-76-6
M. Wt: 391.5
InChI Key: GIJBDXKXPVSHNT-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, including related derivatives to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide, demonstrated remarkable properties as photosensitizers for photodynamic therapy (PDT). Their ability to generate singlet oxygen with high quantum yields makes them promising candidates for cancer treatment through PDT, highlighting their significant photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, incorporating sulfonamide derivatives, demonstrated their potential in DNA binding, cleavage, and anticancer activity. These studies have shown that the structural features of the sulfonamide moiety, akin to those in this compound, play a crucial role in interacting with DNA and inducing antiproliferative effects on cancer cells. This suggests potential therapeutic applications of sulfonamide derivatives in cancer treatment (González-Álvarez et al., 2013).

Antidepressant Drug Development

Another study synthesized benzo[b]thiophene derivatives with different substituents, aiming to develop new dual-action antidepressant drugs. These compounds were evaluated for their affinity towards 5-HT1A serotonin receptors and serotonin reuptake inhibition, showing promising results as potential antidepressants. This research underscores the significance of structurally similar compounds to this compound in the development of novel treatments for depression (Orus et al., 2002).

Antibacterial and Anti-inflammatory Agents

The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring was explored for their antibacterial potential and possible use as therapeutic agents for inflammatory ailments. Compounds within this research exhibited significant antibacterial activity against various bacterial strains and displayed inhibition against the lipoxygenase enzyme, suggesting their utility in treating inflammatory diseases. This work highlights the therapeutic promise of sulfonamide derivatives in addressing bacterial infections and inflammation (Abbasi et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some benzo[b]thiophene derivatives can be hazardous, with risks including skin and eye irritation .

Future Directions

The study and development of benzo[b]thiophene derivatives and sulfonamides continue to be areas of active research, with potential applications in fields such as medicine and materials science . Further studies could explore the synthesis, properties, and potential uses of this specific compound.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-13-10-15(8-9-16(13)24-3)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-17(14)25-18/h4-11,20-21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJBDXKXPVSHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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